molecular formula C16H18S B188787 Sulfide, bis(4-methylbenzyl)- CAS No. 13250-88-9

Sulfide, bis(4-methylbenzyl)-

Cat. No. B188787
CAS RN: 13250-88-9
M. Wt: 242.4 g/mol
InChI Key: KGBYNVUSDGMXEO-UHFFFAOYSA-N
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Patent
US05149767

Procedure details

A solution of 269.0 g (1.12 mol) of sodium sulfide hydrate and 12.0 g of tetrabutylammonium hydrogen sulfate (phase transfer catalyst) in 300 ml of water is introduced into a reaction vessel provided with a stirrer and thermometer. 212.6 g (1.52 mol) of 4-methylbenzyl chloride are added dropwise at below 40° C. in the course of 30 minutes (min), while stirring intensively. The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h) and then at 50°-60° C. for 1/2 h. The reaction mixture is cooled to 0°-5° C. and kept at this temperature for 1/2 h. The reaction mixture is filtered and the residue is dissolved in about 2 liters of ethyl acetate. The organic phase is extracted twice by shaking with deionized water (pH ~6) and dried over MgSO4. The ethyl acetate is removed on a rotary evaporator. The residue is dried overnight at RT under a high vacuum. 174.8 g (95% of theory) of di-(p-methylbenzyl) sulfide are obtained as slightly yellowish white crystals having a melting point of 74°-76° C.
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
212.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[S-2:2].[Na+].[Na+].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Cl)=[CH:8][CH:7]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][S:2][CH2:5][C:6]2[CH:13]=[CH:12][C:9]([CH3:10])=[CH:8][CH:7]=2)=[CH:8][CH:7]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
269 g
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Name
Quantity
12 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
212.6 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring intensively
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h)
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0°-5° C.
WAIT
Type
WAIT
Details
kept at this temperature for 1/2 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in about 2 liters of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice
STIRRING
Type
STIRRING
Details
by shaking with deionized water (pH ~6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ethyl acetate is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is dried overnight at RT under a high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=CC=C(CSCC2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 174.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.